6-Phenyl[1,2,4]triazolo[4,3-a]pyrazine
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Overview
Description
6-Phenyl[1,2,4]triazolo[4,3-a]pyrazine is a nitrogen-containing heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the broader class of triazolopyrazines, known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes, followed by cyclization . The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Phenyl[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, where halogenated derivatives are common intermediates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
6-Phenyl[1,2,4]triazolo[4,3-a]pyrazine has a wide range of scientific research applications:
Mechanism of Action
The exact mechanism of action of 6-Phenyl[1,2,4]triazolo[4,3-a]pyrazine varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, it has been shown to inhibit c-Met and VEGFR-2 kinases, which are involved in cancer cell growth and angiogenesis . The compound binds to the active sites of these kinases, preventing their normal function and thereby inhibiting cancer cell proliferation.
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a fused thiadiazine ring and exhibit different pharmacological properties.
[1,2,4]Triazolo[1,5-c][1,3,5]thiadiazines: Another class of fused heterocycles with distinct biological activities.
Uniqueness: 6-Phenyl[1,2,4]triazolo[4,3-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit multiple kinases simultaneously makes it a promising candidate for the development of multi-targeted anticancer therapies .
Properties
CAS No. |
88066-94-8 |
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Molecular Formula |
C11H8N4 |
Molecular Weight |
196.21 g/mol |
IUPAC Name |
6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C11H8N4/c1-2-4-9(5-3-1)10-7-15-8-13-14-11(15)6-12-10/h1-8H |
InChI Key |
VIVKQBYHRRUKDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=NN=C3C=N2 |
Origin of Product |
United States |
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